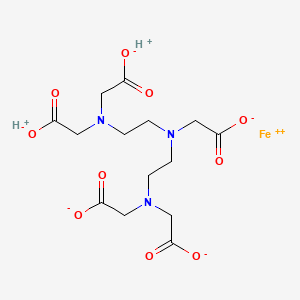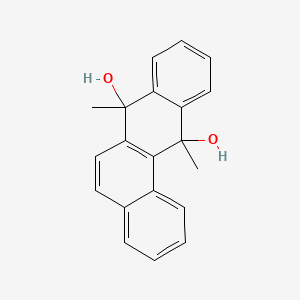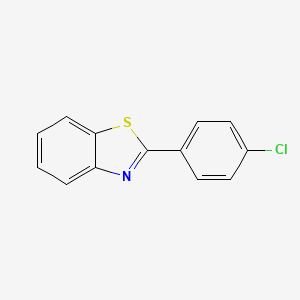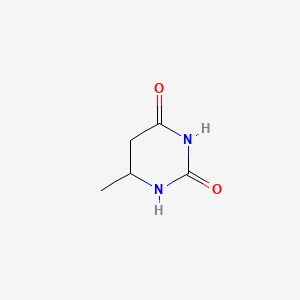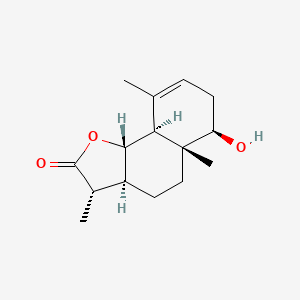
11-beta-H,13-dihydrosantamarine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-beta-H,13-dihydrosantamarine is a natural product found in Lactuca sativa, Artemisia cana, and other organisms with data available.
Scientific Research Applications
Sesquiterpene Lactone Chemistry
A study by Sham′yanov et al. (2000) identified 9β-hydroxy-11β(H),13-dihydrosantamarine, a sesquiterpene lactone, as a new compound isolated from Artemisia leucotricha. Its structure was determined via spectral and x-ray structural analysis, highlighting its chemical uniqueness.
Glucocorticoid Regulation
Research by Atanasov et al. (2003) and Alberts et al. (2003) explored the inhibition of 11β-hydroxysteroid dehydrogenase type 2, with implications in glucocorticoid action regulation. These findings suggest a role in controlling active glucocorticoid concentrations, potentially impacting therapeutic applications.
Pharmacological Applications
Studies like Goldberg et al. (2012) and Rosenstock et al. (2010) investigate the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for potential therapeutic benefits in conditions like type 2 diabetes, highlighting the relevance of compounds like 11-beta-H,13-dihydrosantamarine in metabolic and endocrine research.
properties
CAS RN |
7715-89-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a,9-trimethyl-3,3a,4,5,6,7,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,9-13,16H,5-7H2,1-3H3/t9-,10-,11+,12+,13-,15-/m0/s1 |
InChI Key |
DGIMMEWTLSCNGO-DMLGPZFASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H](CC=C([C@@H]3[C@H]2OC1=O)C)O)C |
SMILES |
CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C |
synonyms |
gallicadiol isogallicadiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



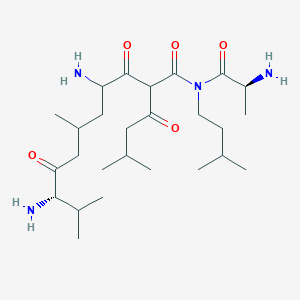
![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)


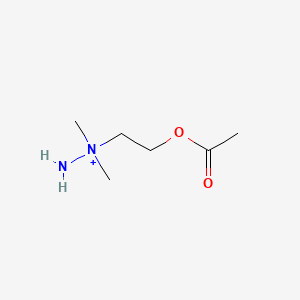
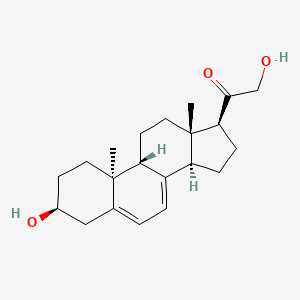
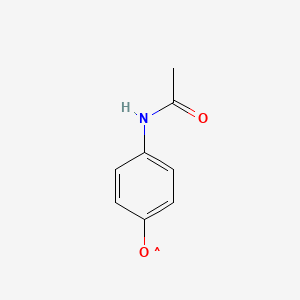
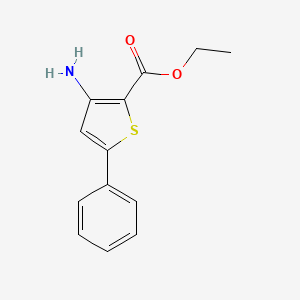
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)
